molecular formula C9H6BrNO2 B1523576 5-Bromo-1H-indole-7-carboxylic acid CAS No. 860624-90-4

5-Bromo-1H-indole-7-carboxylic acid

Cat. No.: B1523576
CAS No.: 860624-90-4
M. Wt: 240.05 g/mol
InChI Key: VZYDZTIPNOBVNC-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-7-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indole ring make this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

5-Bromo-1H-indole-7-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

5-Bromo-1H-indole-7-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological processes, including cell biology, and are involved in the treatment of various disorders .

Mode of Action

It is known that indole derivatives bind with high affinity to their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets are still under investigation.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, they have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. Given its broad spectrum of biological activities, it can be inferred that the compound has diverse molecular and cellular effects . .

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromo-1-methyl-1H-indole-3-carboxylic acid”, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective clothing, gloves, and eye/face protection .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives in the treatment of various conditions has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indole-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can modulate various downstream signaling pathways, thereby influencing cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, such as GSK-3, leading to their inhibition . This inhibition can result in the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can also affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and distribution. The compound’s transport and distribution are critical factors that determine its bioavailability and biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression. Additionally, the compound can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-7-carboxylic acid typically involves the bromination of indole derivatives followed by carboxylation. One common method includes the reaction of 5-bromoindole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another approach involves the use of brominated precursors and subsequent functional group transformations to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as 5-bromoindole-7-carboxylic acid derivatives.

    Reduction: Reduced forms like 5-bromoindole-7-methanol.

    Substitution: Substituted products like 5-aminoindole-7-carboxylic acid.

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-3-carboxylic acid
  • 5-Fluoro-1H-indole-7-carboxylic acid
  • 5-Chloro-1H-indole-7-carboxylic acid

Comparison: 5-Bromo-1H-indole-7-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influence its reactivity and biological activity. Compared to its fluorinated or chlorinated counterparts, the bromine atom provides different electronic and steric effects, potentially leading to distinct biological interactions and applications.

Properties

IUPAC Name

5-bromo-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYDZTIPNOBVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694595
Record name 5-Bromo-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860624-90-4
Record name 5-Bromo-1H-indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 5-bromo-1H-indole-7-carboxylate (5 g, 19.7 mmol) was dissolved in methanol (200 mL) and a solution of lithium hydroxide (0.99 g, 41 mmol) in water (10 mL) was added. The mixture was heated at reflux for 50 hours. The methanol was removed in vacuo and the residue diluted with aqueous hydrochloric acid (2 M). The resulting precipitate was filtered off and dried in a heated vacuum pistol to give 4.7 g (99%) of the title compound as a beige solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

5-bromo-1H-indole-7-carboxylate (5 g, 19.7 mmol) was dissolved in methanol (200 mL) and a solution of lithium hydroxide (0.99 g, 41 mmol) in water (10 mL) was added. The mixture was heated at reflux for 50 hours. The methanol was removed in vacuo and the residue diluted with aqueous hydrochloric acid (2 M). The resulting precipitate was filtered off and dried in a heated vacuum pistol to give the title compound as a beige solid (4.7 g).
Name
5-bromo-1H-indole-7-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

409 mg of 5-bromo-1H-indole-7-carboxylic acid methyl ester (1.61 mmol) were suspended in a mixture of 1.6 ml 2N NaOH and 1.6 ml ethanol and stirred at 40° C. for 2 h. After cooling down, the mixture was treated with 2N aqueous HCl, and extracted twice with EtOAc. The organic phase was the washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo, leading to 353 mg of 5-bromo-1H-indole-7-carboxylic acid as a light brown solid (85%). MS (ISP) 237.9 (M−H)−.
Quantity
409 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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